2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxadiazole ring, a piperidine ring, and a tetrahydronaphthalene moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the piperidine and tetrahydronaphthalene groups under specific reaction conditions. Common reagents used in these steps include hydrazine derivatives, sulfonyl chlorides, and isopropyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with altered chemical and biological properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions due to its potential binding affinity to various biomolecules.
Medicine: The compound may exhibit pharmacological activities, making it a candidate for drug development and therapeutic research.
Industry: Its chemical properties could be exploited in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- 2-Isopropyl-5-(1-(benzylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
- 2-Isopropyl-5-(1-(methylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Uniqueness
Compared to these similar compounds, 2-Isopropyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole stands out due to the presence of the tetrahydronaphthalene moiety. This structural feature may confer unique chemical and biological properties, such as enhanced binding affinity or selectivity for certain molecular targets, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
2-propan-2-yl-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-14(2)19-21-22-20(26-19)16-9-11-23(12-10-16)27(24,25)18-8-7-15-5-3-4-6-17(15)13-18/h7-8,13-14,16H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVUTANDKVTZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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